molecular formula C18H19ClN2O4S B502698 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B502698
M. Wt: 394.9 g/mol
InChI Key: XDPLINGRRZIOKT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic piperazine derivative characterized by two key structural motifs:

  • 4-Chlorophenylsulfonyl group: Positioned at the 4-position of the piperazine ring, this electron-withdrawing substituent contributes to metabolic stability and modulates electronic properties, influencing both pharmacokinetics and target affinity .

For example, alkylation with benzodioxolylmethyl halides (similar to procedures in ) or sulfonylation using 4-chlorobenzenesulfonyl chloride could yield the target molecule .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPLINGRRZIOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, which include antibacterial, antimalarial, and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound features a piperazine core substituted with a benzodioxole moiety and a chlorophenylsulfonyl group. This unique structure is believed to contribute to its diverse biological effects.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various synthesized derivatives found that certain piperazine compounds displayed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against others like Escherichia coli and Staphylococcus aureus .

Compound Bacterial Strain Activity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong
This compoundE. coliWeak
This compoundStaphylococcus aureusWeak

Enzyme Inhibition

The compound has also been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies, derivatives of this compound exhibited strong inhibitory activity against AChE, which is crucial for neuropharmacological applications. The IC50 values for some derivatives ranged significantly, indicating varying levels of potency .

Enzyme IC50 Value (µM) Activity
Acetylcholinesterase (AChE)2.14 ± 0.003Strong Inhibitor
Urease0.63 ± 0.001Highly Active

Antimalarial Activity

Similar compounds have shown promise in antimalarial activity. For instance, benzodioxole derivatives were tested against Plasmodium falciparum, demonstrating significant inhibition of parasite growth in vitro. This suggests that the structural features of the compound may confer antimalarial properties as well .

Case Studies

A notable case study involved the synthesis of various piperazine derivatives for their pharmacological evaluation. The study highlighted that compounds with a benzodioxole moiety exhibited enhanced biological activity compared to their counterparts lacking this structure. The research focused on both in vitro assays and in vivo models, confirming the therapeutic potential of these compounds against malaria and bacterial infections .

Scientific Research Applications

Antimalarial Activity

One of the primary applications of this compound is in the development of antimalarial therapies. Research indicates that it acts by inhibiting plasmepsin II, an enzyme critical for the survival of malaria parasites. A patent filed describes a pharmaceutical composition that utilizes this compound to prevent and treat malaria effectively. The compound's ability to bind to active sites on plasmepsin II showcases its potential as a targeted therapeutic agent against malaria .

Antidepressant Properties

Recent studies have suggested that compounds similar to 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine may possess antidepressant effects. The benzodioxole moiety is known for its influence on serotonergic pathways, which are crucial in mood regulation. This has led researchers to explore its efficacy in treating depression and anxiety disorders. Clinical trials are needed to substantiate these findings further.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective properties. Studies have indicated that it could help mitigate neuronal damage in models of neurodegenerative diseases, potentially providing a new avenue for treatment strategies aimed at conditions such as Alzheimer's disease and Parkinson's disease.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AntimalarialInhibits plasmepsin II
AntidepressantModulates serotonergic pathwaysOngoing research
NeuroprotectiveProtects neurons from damagePreliminary studies

Case Study 1: Malaria Treatment

A clinical trial involving the administration of the compound showed promising results in reducing parasitemia in patients with malaria. The study highlighted the compound's rapid action and low toxicity profile, making it a viable candidate for further development into a therapeutic agent.

Case Study 2: Depression Management

In a controlled study involving animal models, the compound demonstrated significant reductions in depressive behaviors when compared to control groups. The results suggest that it may enhance serotonin levels, indicating potential for use as an antidepressant.

Comparison with Similar Compounds

Key Observations :

  • The benzodioxole group in the target compound may enhance blood-brain barrier penetration compared to simpler arylpiperazines (e.g., 4-CPP) .
  • The 4-chlorophenylsulfonyl group confers metabolic resistance, contrasting with hydrolytically labile esters or amides in analogues like meclizine .
  • Antiproliferative activity parallels sulfonyl-piperazine derivatives (e.g., Sch225336 and ’s compound), suggesting shared mechanisms like tubulin inhibition or receptor antagonism .

Physicochemical and Supramolecular Properties

  • Hydrogen Bonding : Unlike 1-aroyl-4-(4-methoxyphenyl)piperazines (), the target compound’s sulfonyl group may engage in stronger hydrogen bonding, influencing crystal packing and solubility .

Preparation Methods

Nucleophilic Substitution-Alkylation Pathway

The most widely reported method involves a two-step process:

  • Alkylation of Piperazine : Piperazine reacts with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This step forms 1-(1,3-benzodioxol-5-ylmethyl)piperazine as an intermediate.

  • Sulfonylation : The intermediate undergoes sulfonylation with 4-chlorophenylsulfonyl chloride under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF).

Representative Reaction Conditions

StepReagentsSolventTemperatureTimeYield
Alkylation1,3-Benzodioxol-5-ylmethyl chloride, TEADCM0–5°C2–4 h70–75%
Sulfonylation4-Chlorophenylsulfonyl chloride, DIPEATHF25°C (rt)12–16 h80–85%

One-Pot Coupling Approach

Recent patents describe a one-pot method using pre-sulfonylated piperazine derivatives. In this route, 4-(4-chlorophenylsulfonyl)piperazine is alkylated with 1,3-benzodioxol-5-ylmethyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide). This method reduces purification steps and achieves comparable yields (78–82%).

Reaction Mechanisms and Key Intermediates

Alkylation Mechanism

The alkylation proceeds via an Sₙ2 mechanism , where the piperazine’s secondary amine attacks the electrophilic carbon of 1,3-benzodioxol-5-ylmethyl chloride. Steric hindrance from the benzodioxole group necessitates low temperatures (0–5°C) to minimize side reactions.

Sulfonylation Dynamics

Sulfonylation involves the formation of a sulfonamide bond through the reaction of the piperazine intermediate’s secondary amine with 4-chlorophenylsulfonyl chloride. The use of DIPEA as a base ensures efficient deprotonation and scavenges HCl, preventing protonation of the amine nucleophile.

Critical Intermediate Characterization

  • 1-(1,3-Benzodioxol-5-ylmethyl)piperazine :

    • ¹H NMR (400 MHz, CDCl₃): δ 6.78 (d, J = 8.0 Hz, 1H), 6.67 (s, 1H), 6.58 (d, J = 8.0 Hz, 1H), 5.92 (s, 2H), 3.52 (s, 2H), 2.85–2.45 (m, 8H).

    • IR (KBr): 2800 cm⁻¹ (C-H stretch, piperazine), 1500 cm⁻¹ (C-O-C, benzodioxole).

Optimization Strategies and Industrial-Scale Production

Solvent and Base Selection

  • Alkylation : Polar aprotic solvents (e.g., DCM) enhance reaction rates but require strict moisture control. Switching to THF improves intermediate solubility, reducing side-product formation.

  • Sulfonylation : DIPEA outperforms TEA in suppressing HCl-mediated side reactions, as evidenced by HPLC purity analyses (>98% vs. 92–94%).

Catalytic Enhancements

Adding catalytic 4-dimethylaminopyridine (DMAP) (5 mol%) during sulfonylation accelerates the reaction by stabilizing the transition state, cutting reaction time to 8–10 h.

Industrial Protocol (Kilogram-Scale)

ParameterValue
Batch Size10 kg
Yield81%
Purity (HPLC)99.2%
Solvent Recovery95% (THF)

Analytical Characterization and Quality Control

Spectroscopic Data for Final Product

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.0 Hz, 1H), 6.75 (s, 1H), 6.60 (d, J = 8.0 Hz, 1H), 5.95 (s, 2H), 3.55 (s, 2H), 3.20–2.90 (m, 8H).

  • HRMS (ESI): m/z 395.0821 [M+H]⁺ (calculated: 395.0824).

Purity Assessment

  • HPLC : C₁₈ column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 min.

  • Melting Point : 142–144°C (uncorrected).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Two-Step Alkylation-SulfonylationHigh yields (80–85%), scalableRequires intermediate purification
One-Pot CouplingFewer steps, reduced solvent useLower yield (78–82%), sensitive to moisture

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